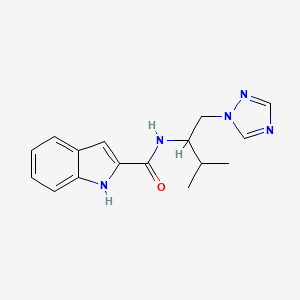

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

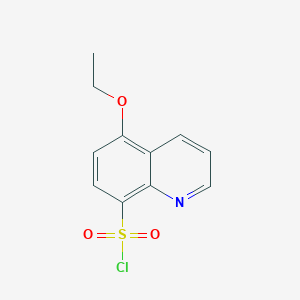

Description

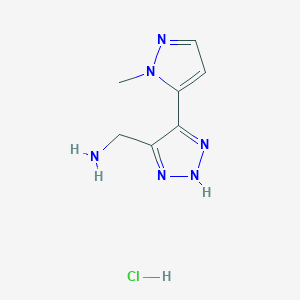

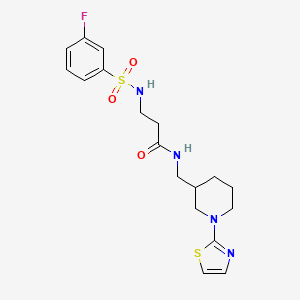

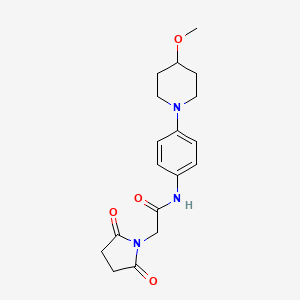

The compound N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide is a nitrogen-rich molecule that likely exhibits interesting chemical and physical properties due to the presence of triazole and indole moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar nitrogen-rich compounds and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of nitrogen-rich compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole is carried out using diaminomaleodinitrile as a starting material in a three-step process . Similarly, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involves a dehydrosulfurization step under the influence of excess HgO . These methods suggest that the synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide could also involve a multi-step synthesis with a focus on building the triazole and indole frameworks.

Molecular Structure Analysis

The molecular structure of nitrogen-rich compounds is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of synthesized compounds. For the compound of interest, similar analytical methods would be essential to ascertain its molecular structure.

Chemical Reactions Analysis

The reactivity of nitrogen-rich compounds can vary widely. The provided papers do not detail specific reactions for the compound , but they do describe the synthesis and isolation of related compounds . These compounds are typically synthesized under controlled conditions, such as boiling in glacial acetic acid or ethanol under acidic conditions . The chemical reactions involved in the synthesis of similar compounds could provide a basis for predicting the reactivity of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-rich compounds can be quite diverse. For instance, the thermal stability of such compounds can be assessed using differential scanning calorimetry (DSC), which provides information on decomposition temperatures . Additionally, the density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be measured to assess the safety of handling these compounds . These techniques and calculations would be relevant for analyzing the physical and chemical properties of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide.

Mechanism of Action

Target of action

Triazoles are known to have a wide range of biological activities. Some triazole derivatives have been found to inhibit essential proteins for bacteria, such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Mode of action

Triazoles generally work by interacting with their targets and inhibiting their function, leading to the death of the bacteria .

Biochemical pathways

Triazoles can affect various biochemical pathways depending on their specific targets .

Result of action

The inhibition of essential proteins by triazoles can lead to the death of bacteria .

properties

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-11(2)15(8-21-10-17-9-18-21)20-16(22)14-7-12-5-3-4-6-13(12)19-14/h3-7,9-11,15,19H,8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNBAGXBXSZGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)